molecular formula C13H11N3O2 B176910 6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 173458-97-4

6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B176910
M. Wt: 241.24 g/mol
InChI Key: WXLDAMGBNHAYSE-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo .


Molecular Structure Analysis

The molecular formula of “6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is C11H12N4O . The average mass is 216.239 Da and the monoisotopic mass is 216.101105 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” include methylation of 4-chloro-7H-pyrrolo . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Chemical Properties and Structure Analysis

A study conducted by Sørum et al. (2010) focuses on the chemical shift assignment of N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, which includes fluorinated compounds. This research provides valuable data on the chemical structure and properties through various experiments like 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments (Sørum et al., 2010).

Antimicrobial Applications

Mohamed, El-Domany, and Abd El-hameed (2009) synthesized a series of pyrrole derivatives and pyrrolo[2,3-d]pyrimidines, demonstrating significant in vitro antimicrobial activity against various bacteria and fungi. This suggests a potential application of these compounds in antimicrobial treatments (Mohamed et al., 2009).

Jadhav et al. (2022) explored the synthesis of pyrimidine derivatives including 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine, highlighting their pharmacological and biological activities. This research contributes to the understanding of these compounds' roles in biological systems (Jadhav et al., 2022).

Fluorometric Detection Applications

Hudson and Choghamarani (2007) synthesized derivatives for oligodeoxynucleotide synthesis, investigating their impact on duplex stability and ability to report on hybridization through fluorometric methods. This indicates potential applications in biochemical analyses and molecular biology (Hudson & Choghamarani, 2007).

Radioligand Development for Receptor Studies

Hsin et al. (2000) reported the synthesis of a novel radioligand for corticotropin-releasing hormone type 1 receptor (CRHR1), highlighting its application in developing positron emission tomography radiotracers and pharmacological studies (Hsin et al., 2000).

Potential Antitumor and Dihydrofolate Reductase Inhibition

Gangjee, Jain, and Queener (2005) synthesized pyrimidine derivatives as potential inhibitors of dihydrofolate reductase and antitumor agents. This research adds to the understanding of these compounds in cancer treatment (Gangjee et al., 2005).

Mieczkowski et al. (2015) synthesized Cytarabine analogues with a pyrrolo[2,3-d]pyrimidin-2(7H)-one base and evaluated their antiproliferative properties, indicating their potential in cancer research (Mieczkowski et al., 2015).

Future Directions

The future directions for “6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could involve the development of more potent anticancer agents with minimum or no side effects . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

6-(4-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLDAMGBNHAYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632511
Record name 6-(4-Methoxyphenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS RN

173458-97-4
Record name 6-(4-Methoxyphenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 5
6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 6
6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Citations

For This Compound
1
Citations
M Klečka, L Poštová Slavětínská… - European Journal of …, 2015 - Wiley Online Library
A general access to 4‐substituted 6‐arylpyrrolo[2,3‐d]pyrimidine (6‐substituted 8‐aryl‐7‐deazapurine derivatives) was developed based on iridium‐catalyzed C–H borylations of …

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